
Elzovantinib
説明
Elzovantinib is a novel, orally bioavailable multi-targeted kinase inhibitor with a unique macrocyclic structure. It targets the MET, SRC, and colony-stimulating factor 1 receptor kinases. This compound is currently being evaluated in clinical trials for its efficacy in treating advanced solid tumors with genetic alterations in MET .
準備方法
合成経路と反応条件: エルゾバンチニブの合成には、マクロサイクリック構造の形成を含む複数のステップが含まれます。詳細な合成経路と特定の反応条件は、所有権があり、公表されていません。通常、環化、カップリング反応、精製ステップなどの有機合成技術が含まれます。
工業生産方法: エルゾバンチニブの工業生産は、おそらく、高純度と収率を保証する大規模な有機合成プロセスを含むでしょう。これには、自動反応器の使用、厳格な品質管理対策、およびGMP(Good Manufacturing Practices)の遵守が含まれます。
化学反応の分析
General Reaction Mechanisms of Covalent TKIs
Covalent TKIs like Elzovantinib typically undergo Michael addition reactions with cysteine residues in the ATP-binding pocket of target kinases. Key steps include:
-
Nucleophilic attack : The thiol group of cysteine attacks the electrophilic warhead (e.g., acrylamide).
-
Proton transfer : Stabilization via nearby residues or solvent molecules.
-
Tautomerization : Formation of a stable covalent adduct.
For example, studies on acalabrutinib (a BTK inhibitor) show that water-assisted mechanisms lower activation barriers by 5–7 kcal/mol compared to uncatalyzed reactions . Similar principles likely apply to this compound’s interactions with MET kinase.
Computational Modeling Approaches
While no specific studies on this compound exist, methodologies from analogous inhibitors include:
Ab Initio and EVB Simulations
-
Reaction pathways : DFT calculations (M062X/6-311+G(d,p)) model transition states and exothermicity .
-
Empirical Valence Bond (EVB) : Calibrated to experimental barriers (e.g., 19.5 kcal/mol for acalabrutinib-BTK) .
Parameter | BTK (Acalabrutinib) | ITK (Acalabrutinib) | Hypothetical MET (this compound) |
---|---|---|---|
ΔG‡ (PT-NA step, kcal/mol) | 19.5 | 23.7 | ~18–22 (estimated) |
Rate-limiting step | PT-NA | PT-NA | PT-NA or tautomerization |
Kinetic Selectivity Factors
Selectivity in covalent TKIs arises from:
-
Microenvironment differences : Electrostatic/hydrophobic residues near the active site (e.g., ITK’s aspartate raises barriers for electronegative warheads) .
-
Non-covalent binding affinity : PDLD/S-LRA calculations predict Ki values, influencing kinact/KI ratios .
Challenges in this compound Analysis
-
Lack of structural data : No crystal structures of this compound bound to MET are publicly available.
-
Reaction exothermicity : Highly exothermic steps (e.g., tautomerization) complicate IC50 simulations .
-
Solvent effects : Water molecules may mediate proton transfers, as seen in acalabrutinib’s solvent-assisted mechanism .
Recommendations for Future Studies
科学的研究の応用
Non-Small Cell Lung Cancer (NSCLC)
Elzovantinib has shown significant potential in treating advanced non-small cell lung cancer, particularly in patients with MET dysregulation. In the ongoing SHIELD-1 clinical trial, preliminary data indicated confirmed objective response rates of 36% in MET TKI-naïve NSCLC patients and 33% in those with gastric or gastroesophageal junction cancers harboring MET alterations . The combination of this compound with other agents, such as aumolertinib (an EGFR inhibitor), is being explored to enhance therapeutic efficacy, especially in cases where patients have developed resistance to first-line EGFR inhibitors due to MET amplification .
Gastric and Gastroesophageal Junction Cancers
The drug has received Orphan Drug designation from the U.S. Food and Drug Administration for treating gastric cancer and gastroesophageal junction adenocarcinoma. This designation underscores its potential as a treatment option for these malignancies, particularly in patients who have not responded to prior therapies . The SHIELD-1 study also includes cohorts specifically targeting these cancer types.
Colorectal Cancer and Other Solid Tumors
This compound is being evaluated not only for NSCLC but also for colorectal cancer and other solid tumors that exhibit genetic alterations in the MET pathway. The broad spectrum of activity across various tumor types highlights its versatility as a therapeutic agent in oncology .
Clinical Trial Data
The following table summarizes key findings from clinical trials involving this compound:
Trial Name | Phase | Indication | Objective Response Rate (%) | Notes |
---|---|---|---|---|
SHIELD-1 | Phase 1 | NSCLC | 36 (MET TKI-naïve) | Preliminary data; ongoing trials |
SHIELD-1 | Phase 1 | Gastric/GEJ | 33 | Preliminary data; ongoing trials |
SHIELD-2 | Phase 1b/2 | NSCLC | TBD | Combination with aumolertinib planned |
Safety Profile
This compound has demonstrated a generally tolerable safety profile across trials. Common treatment-emergent adverse events include dizziness (reported in approximately 65% of patients), with most cases being low-grade . Dose modifications were necessary for about 39% of participants due to adverse effects, indicating the need for careful monitoring during treatment.
Case Study 1: Combination Therapy in NSCLC
In a clinical collaboration between Turning Point Therapeutics and EQRx, this compound is being tested in combination with aumolertinib for patients with EGFR mutant MET-amplified advanced non-small cell lung cancer. This approach targets the dual pathways involved in tumor progression, aiming to overcome resistance mechanisms associated with single-agent therapies .
Case Study 2: Efficacy in Gastric Cancer
Preliminary results from the SHIELD-1 study indicated that this compound could be effective for patients with gastric cancer harboring MET alterations. This finding is critical as it addresses a significant gap in treatment options for this patient population, which often faces limited therapeutic avenues after standard treatments fail .
作用機序
エルゾバンチニブは、MET、SRC、およびコロニー刺激因子1レセプターキナーゼの活性を阻害することによって、その効果を発揮します。これらのキナーゼは、増殖、生存、移動など、さまざまな細胞プロセスに関与しています。 これらの経路を阻害することによって、エルゾバンチニブは腫瘍の増殖を抑制し、がん細胞に対する免疫応答を強化することができます .
類似の化合物:
クリゾチニブ: 別のMET阻害剤ですが、構造と活性スペクトルが異なります。
カボザンチニブ: METと血管内皮成長因子レセプター2を標的にし、腎細胞癌の治療に使用されます。
テポチニブ: 非小細胞肺がんに適用される選択的MET阻害剤。
エルゾバンチニブの独自性: エルゾバンチニブの独自性は、そのマクロサイクリック構造にあります。これは、強化された安定性と特異性を提供します。 複数のキナーゼ(MET、SRC、およびコロニー刺激因子1レセプター)を同時に標的にできる能力は、他の単一標的阻害剤と比較して、より幅広い治療の可能性を提供します .
類似化合物との比較
Crizotinib: Another MET inhibitor but with a different structure and spectrum of activity.
Cabozantinib: Targets MET and vascular endothelial growth factor receptor 2, used in treating renal cell carcinoma.
Tepotinib: A selective MET inhibitor with applications in non-small cell lung cancer.
Uniqueness of Elzovantinib: this compound’s uniqueness lies in its macrocyclic structure, which provides enhanced stability and specificity. Its ability to target multiple kinases (MET, SRC, and colony-stimulating factor 1 receptor) simultaneously offers a broader therapeutic potential compared to other single-target inhibitors .
生物活性
Elzovantinib, also known as TPX-0022, is a novel orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) developed by Turning Point Therapeutics. It primarily targets c-Met, SRC, and CSF1R kinases, making it a promising candidate for treating various cancers, particularly those with MET alterations. This compound has shown significant potential in preclinical and clinical studies, demonstrating efficacy across multiple tumor types.
This compound's mechanism involves the inhibition of several key pathways associated with tumor growth and survival:
- c-Met Inhibition : c-Met is a receptor tyrosine kinase involved in cell proliferation and survival. This compound exhibits potent inhibition of c-Met with an IC50 of 2.7 nM, effectively blocking HGF-mediated signaling pathways that promote tumorigenesis .
- SRC Inhibition : SRC is implicated in various oncogenic processes. The inhibition of SRC may disrupt downstream signaling that contributes to cancer progression .
- CSF1R Inhibition : Targeting CSF1R modulates the tumor microenvironment by affecting tumor-associated macrophages, which are often involved in immune evasion and tumor growth .
Phase 1 SHIELD-1 Study
The Phase 1 SHIELD-1 study evaluated this compound's safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors harboring MET alterations. Key findings include:
- Patient Population : The study included patients with non-small cell lung cancer (NSCLC), gastric cancer, and gastroesophageal junction (GEJ) cancer.
- Objective Response Rates : Preliminary data indicated confirmed objective response rates of 36% in MET TKI-naïve NSCLC patients and 33% in gastric/GEJ cancer patients .
- Safety Profile : this compound was generally well tolerated, with the most common treatment-emergent adverse event (TEAE) being low-grade dizziness (reported in 65% of patients). No high-grade edema or significant liver enzyme elevation was observed .
Combination Therapy Studies
Recent collaborations have explored this compound's efficacy in combination with other agents, such as aumolertinib, particularly for patients who develop MET amplification as resistance to EGFR inhibitors. This combination aims to address unmet needs in treating advanced NSCLC .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Bioavailability : Its macrocyclic structure enhances oral bioavailability and metabolic stability.
- Dosing Regimen : Initial studies utilized a once-daily dosing schedule, with ongoing investigations into optimal dosing strategies to maximize therapeutic benefit while minimizing toxicity .
Case Study 1: NSCLC Patient Response
In a reported case from the SHIELD-1 study, a patient with NSCLC exhibiting MET amplification achieved a partial response after eight weeks of treatment with this compound. The patient experienced manageable side effects, primarily dizziness and fatigue.
Case Study 2: Gastric Cancer Patient Response
Another case involved a gastric cancer patient who had previously failed standard therapies. Following treatment with this compound, the patient exhibited stable disease for over six months, highlighting the compound's potential in refractory cases.
Summary of Findings
Characteristic | Details |
---|---|
Primary Targets | c-Met, SRC, CSF1R |
IC50 for c-Met | 2.7 nM |
Objective Response Rate | 36% (NSCLC), 33% (Gastric/GEJ) |
Common TEAEs | Dizziness (65%), Fatigue |
Dosing Regimen | Once daily; ongoing studies for BID dosing |
特性
IUPAC Name |
(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPUQDMSHQSKH-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2271119-26-5 | |
Record name | Elzovantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2271119265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elzovantinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY12Q00LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。